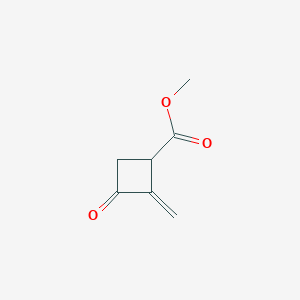
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI) is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) is not yet fully understood. However, studies have shown that it inhibits the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and by inhibiting their production, Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are known to cause inflammation and pain. Additionally, it has been shown to reduce the activity of inflammatory cells, such as neutrophils and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) in lab experiments is its potential as a new drug candidate. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation-related disorders. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)). One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential applications in other fields, such as materials science and agriculture. Additionally, more research is needed to determine its safety and efficacy as a drug candidate.
Conclusion:
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) is a chemical compound that has potential applications in various scientific fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a drug candidate.
Synthesemethoden
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) can be synthesized through a multi-step process. The first step involves the reaction between cyclobutanone and dimethyl sulfate to form cyclobutanecarboxylic acid methyl ester. This compound is then treated with sodium hydride and methyl iodide to form the desired product, Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)).
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI)) has been studied for its potential applications in various scientific fields. One such application is in the development of new drugs. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
CAS-Nummer |
112139-41-0 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
methyl 2-methylidene-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-4-5(3-6(4)8)7(9)10-2/h5H,1,3H2,2H3 |
InChI-Schlüssel |
MKYFKGBSOHKNPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)C1=C |
Kanonische SMILES |
COC(=O)C1CC(=O)C1=C |
Synonyme |
Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



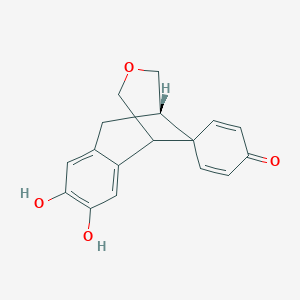
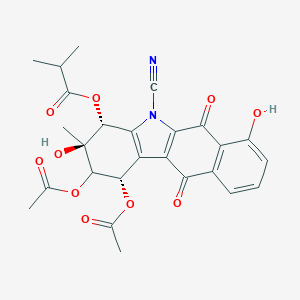
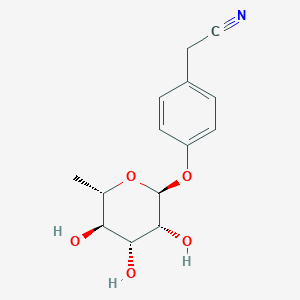
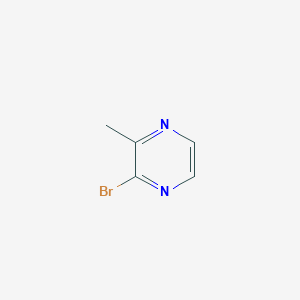


![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
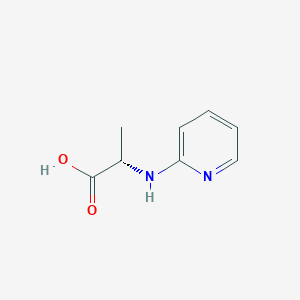

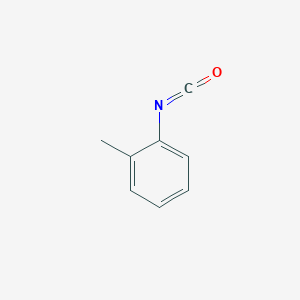

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
